N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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Overview
Description
N-(2-methylpropyl)-2-oxo-1-oxaspiro[45]decane-4-carboxamide is a spirocyclic compound characterized by its unique structure, which includes a spiro linkage between a lactone and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide typically involves the reaction of a lactone with an amine. One common method is the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 2-methylpropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or lactone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with unique mechanical or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,8-diazaspiro[4.5]decan-1-one: Known for its use as a kinase inhibitor.
8-oxa-2-azaspiro[4.5]decane: Studied for its biological activity and potential therapeutic applications.
Uniqueness
N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar spirocyclic compounds.
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C14H23NO3/c1-10(2)9-15-13(17)11-8-12(16)18-14(11)6-4-3-5-7-14/h10-11H,3-9H2,1-2H3,(H,15,17) |
InChI Key |
ZVKLHIPGOQNOLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CC(=O)OC12CCCCC2 |
Origin of Product |
United States |
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